molecular formula C10H11F3O B2988755 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanol CAS No. 923137-56-8

1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanol

Cat. No. B2988755
CAS RN: 923137-56-8
M. Wt: 204.192
InChI Key: SCYMTVOTDWIOSX-UHFFFAOYSA-N
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Description

The closest compound I found is "1-(2,5-Dimethylphenyl)piperazine" . This compound is part of the Sigma-Aldrich collection of unique chemicals . It has an empirical formula of C12H18N2 and a molecular weight of 190.28 .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. For the related compound “1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II)”, it was found to crystallize in the monoclinic system .

Scientific Research Applications

C-H Insertion and Transition-Metal Coordination Chemistry

  • N-Heterocyclic carbenes, showing typical electrophilic carbene reactivity, can insert into tertiary C-H bonds and reversibly fix carbon monoxide. These compounds also display nucleophilic characteristics in their interaction with transition metals (Hudnall & Bielawski, 2009).

Microwave-Assisted Fluorination

  • Microwave-assisted methods have been developed for fluorination of 1-arylethanones, leading to efficient production of 1-aryl-2-fluoroethanones, suitable for electron-deficient ketones (Thvedt et al., 2009).

Photochemical Electron-Transfer Reactions

  • 1,1-Diarylethylenes, when photoexcited, can undergo dimerization, nucleophilic additions, and oxygenation reactions, demonstrating the potential for complex chemical transformations (Mattes & Farid, 1986).

Photoremovable Protecting Group for Carboxylic Acids

  • 2,5-Dimethylphenacyl esters can act as a photoremovable protecting group for carboxylic acids, offering potential applications in organic synthesis or biochemistry (Zabadal et al., 2001).

Chiral Recognition in HPLC

  • Amylose tris(3,5-dimethylphenylcarbamate) has been studied for its chiral recognition mechanism in high-performance liquid chromatography (HPLC), showing the capability to discriminate between different enantiomers (Yamamoto et al., 2002).

Inhibition of Metal Corrosion

  • Certain spirocyclopropane derivatives, including those with dimethylphenyl groups, show potential as environmentally friendly inhibitors for metal corrosion in acidic solutions (Chafiq et al., 2020).

Catalyst Development for Dimerization

  • Palladium carbene catalysts have been modified for selective dimerization reactions, including the production of 1,3,7-octatriene, demonstrating innovative approaches in catalyst efficiency (Harkal et al., 2005).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYMTVOTDWIOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanol

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